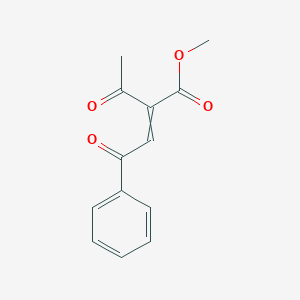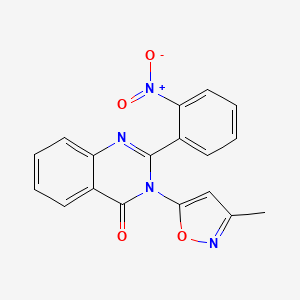
(3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate is a chemical compound with the molecular formula C16H16N2O4 and a molecular weight of 300.3092 g/mol . It is also known by other names such as methyl N-[3-[N-(3-methylphenyl)carbamoyloxy]phenyl]carbamate . This compound is part of the carbamate family, which are esters of carbamic acid and are widely used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate typically involves the reaction of 3-methylphenyl isocyanate with 3-hydroxyphenyl carbamate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a catalyst like triethylamine may be used to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
(3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential antifungal properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of (3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic or pesticidal effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenmedipham: Another carbamate compound used as a herbicide.
Carbaryl: A widely used insecticide with a similar carbamate structure.
Aldicarb: A carbamate pesticide known for its high toxicity.
Uniqueness
(3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a protecting group for amines and its potential antifungal activity set it apart from other carbamate compounds .
Propiedades
Número CAS |
89354-08-5 |
|---|---|
Fórmula molecular |
C15H14N2O4 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
(3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C15H14N2O4/c1-10-4-2-5-11(8-10)17-15(19)21-13-7-3-6-12(9-13)20-14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |
Clave InChI |
AZKBFSKOBYKPGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



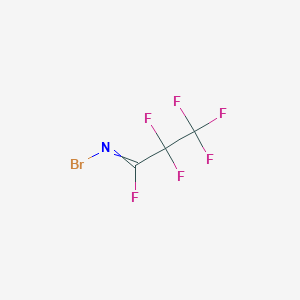
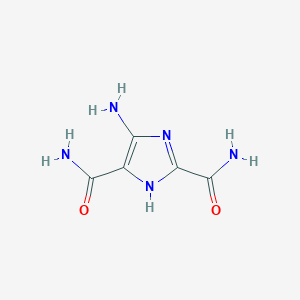
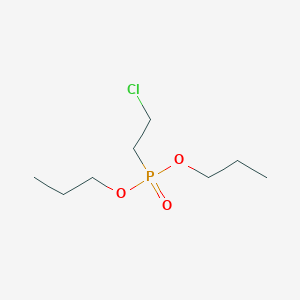
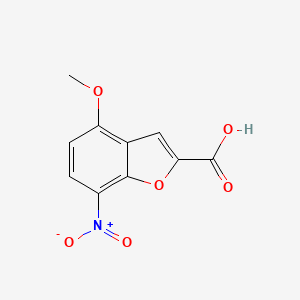
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)
![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)

![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
